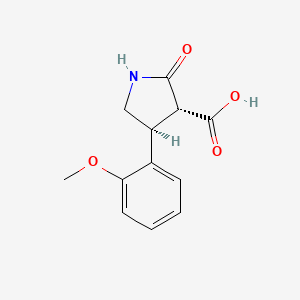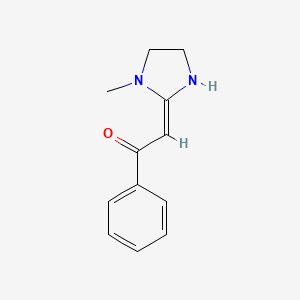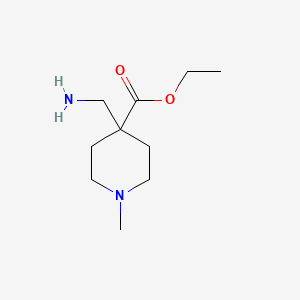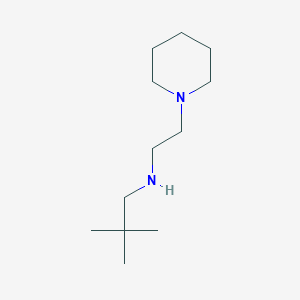![molecular formula C17H17NS2 B12939727 9-[Bis(methylsulfanyl)methylidene]-10-methylacridine CAS No. 555152-95-9](/img/structure/B12939727.png)
9-[Bis(methylsulfanyl)methylidene]-10-methylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine is a complex organic compound known for its unique chemical structure and reactivity. This compound features a dihydroacridine core with bis(methylthio)methylene and methyl substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine typically involves the reaction of 10-methyl-9,10-dihydroacridine with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bis(methylthio)methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing heterocyclic compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(methylthio)methylene malononitrile: Known for its use in synthesizing heterocyclic compounds.
Bis(methylthio)methylene acetophenone: Utilized in organic synthesis for its reactivity.
Bis(methylthio)methylene benzaldehyde: Another compound with similar reactivity and applications.
Uniqueness
9-(Bis(methylthio)methylene)-10-methyl-9,10-dihydroacridine stands out due to its dihydroacridine core, which imparts unique chemical and biological properties.
Properties
CAS No. |
555152-95-9 |
|---|---|
Molecular Formula |
C17H17NS2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
9-[bis(methylsulfanyl)methylidene]-10-methylacridine |
InChI |
InChI=1S/C17H17NS2/c1-18-14-10-6-4-8-12(14)16(17(19-2)20-3)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
InChI Key |
PHAAOKTXPVIHOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(SC)SC)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


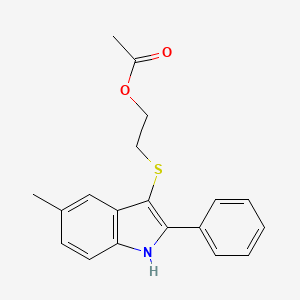
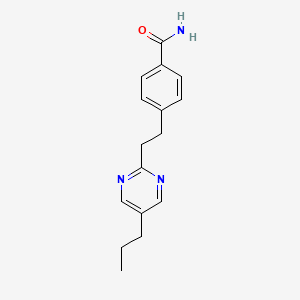
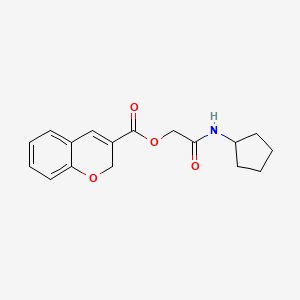
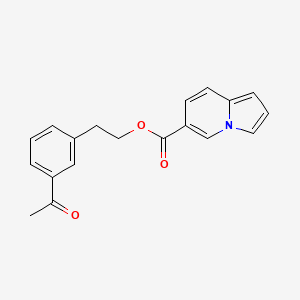
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)

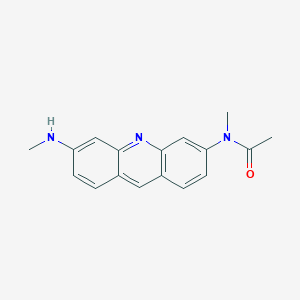
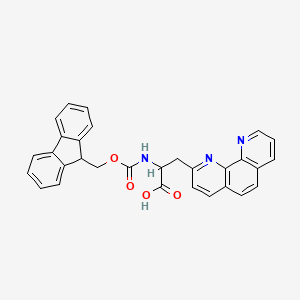
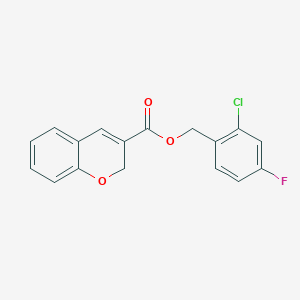
![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
